![molecular formula C18H16 B14513220 1,2-Diphenylbicyclo[3.1.0]hex-2-ene CAS No. 62907-49-7](/img/structure/B14513220.png)
1,2-Diphenylbicyclo[3.1.0]hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylbicyclo[310]hex-2-ene is a unique bicyclic compound characterized by its rigid structure and the presence of two phenyl groups attached to the bicyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylbicyclo[3.1.0]hex-2-ene typically involves a [2+2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. The use of photochemistry and specialized equipment may limit large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenylbicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,2-Diphenylbicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in the design of biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1,2-Diphenylbicyclo[3.1.0]hex-2-ene exerts its effects is primarily through its structural rigidity and the electronic properties of the phenyl groups. These features influence its reactivity and interactions with other molecules. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Uniqueness
1,2-Diphenylbicyclo[310]hex-2-ene is unique due to the presence of two phenyl groups and its specific ring structure
Propiedades
Número CAS |
62907-49-7 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
1,2-diphenylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C18H16/c1-3-7-14(8-4-1)17-12-11-16-13-18(16,17)15-9-5-2-6-10-15/h1-10,12,16H,11,13H2 |
Clave InChI |
JPVKRCGFCWADFU-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2(C1C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


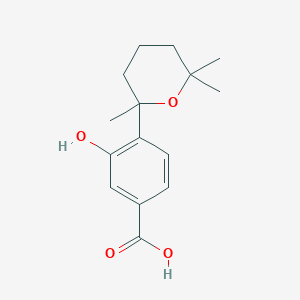

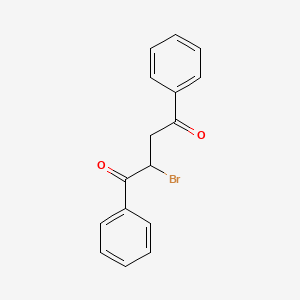
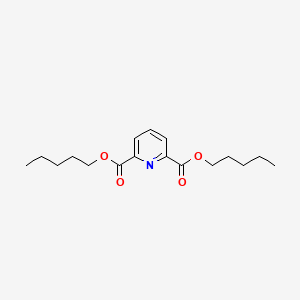
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
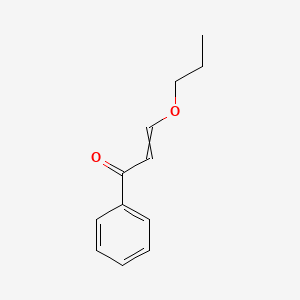
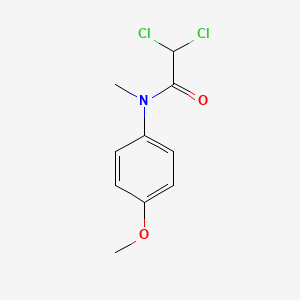
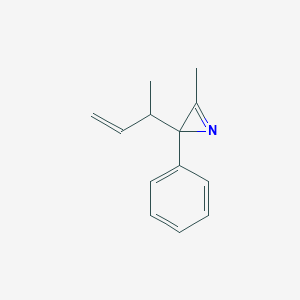
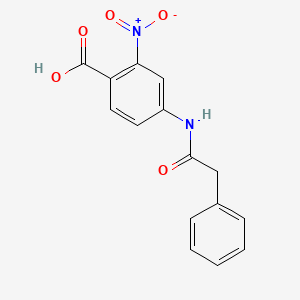
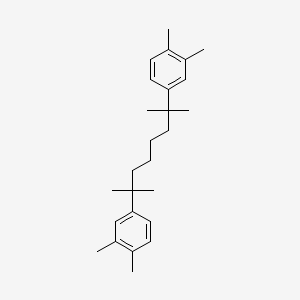
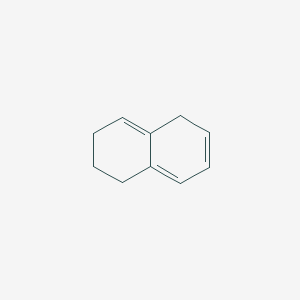

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
